N-(5-Guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride
Overview
Description
Nα-Benzoyl-DL-arginine-p-nitroanilide (DL-BAPNA) is a colorimetric substrate for serine proteases, including β-secretase 1 (BACE1), calpain, and papain. Serine proteases bind to and cleave DL-BAPNA to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of serine protease activity.
A chromogenic substrate that permits direct measurement of peptide hydrolase activity, e.g., papain and trypsin, by colorimetry. The substrate liberates p-nitroaniline as a chromogenic product.
Mechanism of Action
Target of Action
BAPNA is primarily a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . These enzymes play a crucial role in protein digestion and regulation of biological processes.
Mode of Action
BAPNA interacts with its target enzymes through a process known as hydrolysis . In this process, the bond between the arginine and the p-nitroaniline moieties in BAPNA is broken, leading to the release of the chromophore p-nitroaniline .
Biochemical Pathways
The hydrolysis of BAPNA by proteolytic enzymes is a key step in the enzymatic performance of trypsin . This process is part of the broader proteolysis pathway, which is essential for protein digestion and turnover.
Pharmacokinetics
The enzymatic performance of trypsin in the hydrolysis of bapna was found to be improved by adsorption on santa barbara amorphous (sba)-15 mesoporous silica . This suggests that the bioavailability of BAPNA may be influenced by its interaction with certain types of surfaces.
Result of Action
The hydrolysis of BAPNA results in the release of the chromophore p-nitroaniline . This can be detected by colorimetric analysis, making BAPNA a useful tool for studying the activity of proteolytic enzymes .
Action Environment
The activity of BAPNA is influenced by several environmental factors. For instance, the pH value was found to have an impact on the hydrolysis of BAPNA . Moreover, the immobilization of trypsin on mesoporous silica was found to enhance the enzymatic performance of trypsin in the hydrolysis of BAPNA .
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKFPFLXFNAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883603 | |
Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911-77-3 | |
Record name | N-α-Benzoyl-DL-arginine-p-nitroanilide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BAPNA interact with trypsin-like proteases?
A1: BAPNA acts as a substrate for trypsin-like proteases. These enzymes cleave the peptide bond between the arginine and p-nitroaniline moieties of BAPNA. []
Q2: What is the significance of the cleavage of BAPNA by trypsin-like proteases?
A2: The hydrolysis of BAPNA releases the chromophore p-nitroaniline, which can be detected colorimetrically at 405 nm. The intensity of the yellow color produced is directly proportional to the amount of trypsin-like protease activity present in the sample. []
Q3: What are the main applications of BAPNA in research?
A3: BAPNA is primarily used for:
- Quantifying trypsin-like protease activity: This includes measuring trypsin activity in various biological samples, such as pancreatic extracts, duodenal fluids, and insect midguts. [, , ]
- Characterizing protease specificity: By comparing the hydrolysis rates of BAPNA and other substrates, researchers can determine the substrate specificity of different proteases. [, ]
- Investigating the role of proteases in biological processes: BAPNA has been used to study the involvement of trypsin-like proteases in processes like digestion, germination, and disease pathogenesis. [, , , ]
- Screening for protease inhibitors: BAPNA assays are useful for identifying and characterizing potential protease inhibitors, which could have therapeutic applications. [, ]
Q4: Can BAPNA be used to study other proteases besides trypsin?
A4: While BAPNA is primarily recognized as a trypsin substrate, research suggests that other proteases, including some chymotrypsin-like and cysteine proteases, can also hydrolyze BAPNA, albeit at different efficiencies. [, ] This highlights the importance of using appropriate controls and specific inhibitors when interpreting BAPNA assay results.
Q5: How does the use of BAPNA compare to other methods for measuring protease activity?
A5: Compared to other methods, the BAPNA assay offers several advantages:
- Sensitivity: It is highly sensitive, allowing the detection of even small amounts of protease activity. []
- Specificity: While primarily a trypsin substrate, other proteases can also hydrolyze BAPNA, potentially leading to an overestimation of trypsin activity if not appropriately controlled. [, ]
Q6: Are there any specific examples of how BAPNA has been used to study biological processes?
A6: Yes, BAPNA has been used in a variety of studies, including:
- Insect physiology: BAPNA has been used to investigate the role of trypsin-like proteases in the digestion of blood meals in mosquitoes [] and to study the impact of parasitism on protease activity in caterpillars. []
- Plant germination: Researchers have used BAPNA to explore the potential involvement of trypsin-like enzymes in the germination of bacterial spores. []
- Periodontal disease: BAPNA has been employed to assess the levels of proteolytic enzymes in gingival crevicular fluid as a potential marker for periodontal disease activity. []
- Cancer research: Studies have investigated the relationship between proteinase activity, measured using BAPNA, and the progression of certain cancers, such as breast cancer. []
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